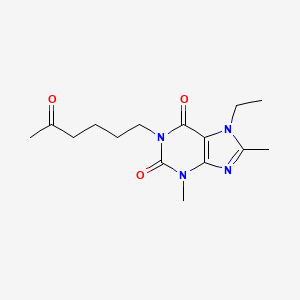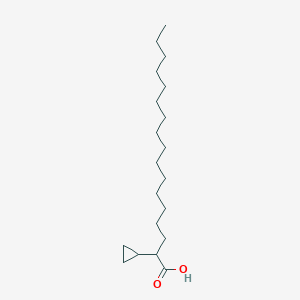
2-Cyclopropylheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylheptadecanoic acid is a unique fatty acid derivative characterized by the presence of a cyclopropyl group attached to a heptadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylheptadecanoic acid typically involves the cyclopropanation of heptadecanoic acid derivatives. One common method is the reaction of heptadecanoic acid with a cyclopropylating agent such as diazomethane or a cyclopropylcarbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert the cyclopropyl group to a cyclopropylmethanol or other reduced forms.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of substituted cyclopropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl alcohols.
Reduction: Cyclopropylmethanol, cyclopropyl hydrocarbons.
Substitution: Substituted cyclopropyl derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropylheptadecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with cyclopropyl groups.
Biology: Studied for its potential effects on biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylheptadecanoic acid involves its interaction with biological membranes and enzymes. The cyclopropyl group can influence the fluidity and stability of lipid bilayers, affecting membrane-associated processes. Additionally, the compound may interact with specific enzymes involved in lipid metabolism, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylheptanoic acid: Similar structure but with a shorter carbon chain.
Cyclopropylhexadecanoic acid: Similar structure but with a different chain length.
Cyclopropylstearic acid: Similar structure but with an 18-carbon chain.
Uniqueness
2-Cyclopropylheptadecanoic acid is unique due to its specific chain length and the presence of a cyclopropyl group, which imparts distinct chemical and physical properties. Its unique structure makes it valuable for specific applications in research and industry.
Properties
CAS No. |
161271-43-8 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-cyclopropylheptadecanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20(21)22)18-16-17-18/h18-19H,2-17H2,1H3,(H,21,22) |
InChI Key |
QUQVRGRGOODHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C1CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
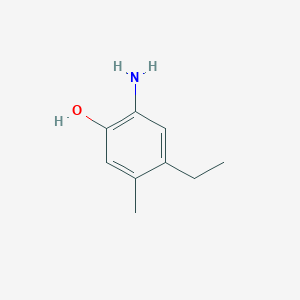
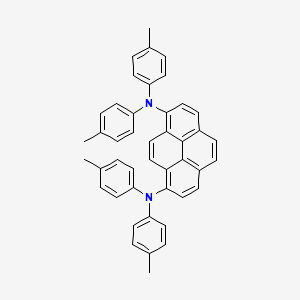
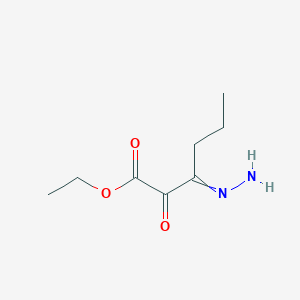

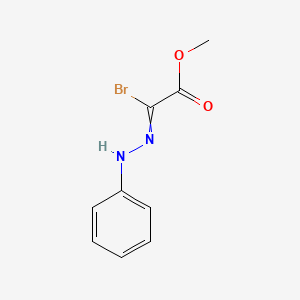
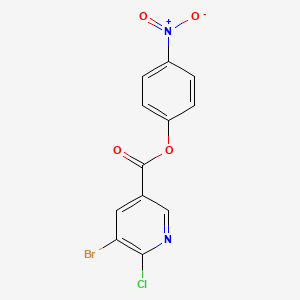
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
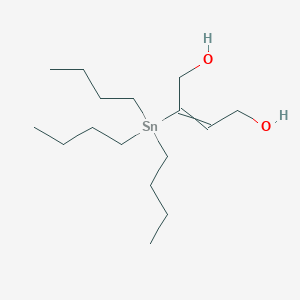
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
